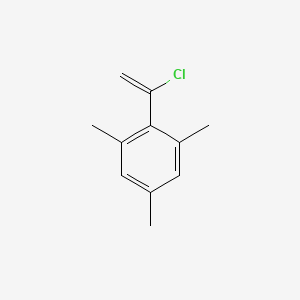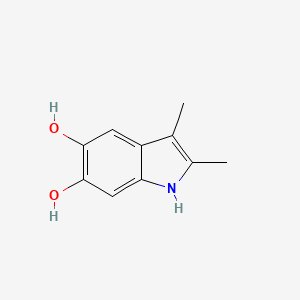![molecular formula C7H8O2 B14736248 4-Oxatricyclo[3.2.1.02,7]octan-3-one CAS No. 5649-99-0](/img/structure/B14736248.png)
4-Oxatricyclo[3.2.1.02,7]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxatricyclo[3.2.1.02,7]octan-3-one is a chemical compound with the molecular formula C7H8O2. It is characterized by a tricyclic structure that includes an oxygen atom, making it a unique and interesting compound for various chemical studies .
Méthodes De Préparation
The synthesis of 4-Oxatricyclo[3.2.1.02,7]octan-3-one can be achieved through several synthetic routes. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods typically involve similar catalytic processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Oxatricyclo[3.2.1.02,7]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace the oxygen atom in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Oxatricyclo[3.2.1.02,7]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Oxatricyclo[3.2.1.02,7]octan-3-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
4-Oxatricyclo[3.2.1.02,7]octan-3-one can be compared with other similar tricyclic compounds, such as:
8-Oxabicyclo[3.2.1]octane: This compound has a similar tricyclic structure but lacks the ketone functional group.
11-Oxatricyclo[5.2.1.02,6]undecane: Another tricyclic compound with different ring sizes and functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
5649-99-0 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4-oxatricyclo[3.2.1.02,7]octan-3-one |
InChI |
InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2 |
Clé InChI |
LQAMGYDMXVYDFX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C1C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


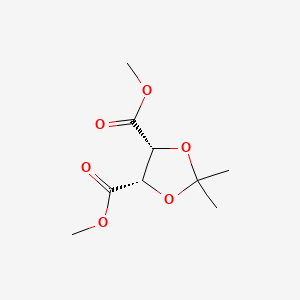
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
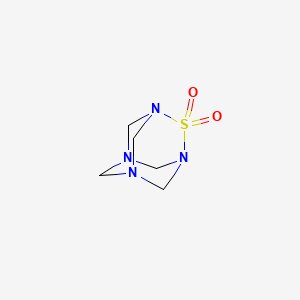

![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
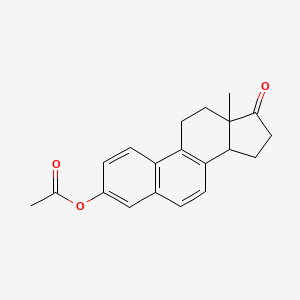
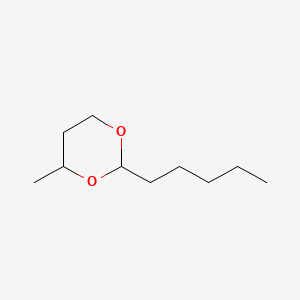

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
